molecular formula C14H22N2O2 B8741192 4-(2-Methoxyphenyl)-1-piperazinepropanol

4-(2-Methoxyphenyl)-1-piperazinepropanol

Cat. No.: B8741192
M. Wt: 250.34 g/mol
InChI Key: NSLZHZKOVGVVEH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-piperazinepropanol is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C14H22N2O2/c1-18-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3

InChI Key

NSLZHZKOVGVVEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-(4-(methoxyphenyl)piperazin-1-yl)propanoate (17a) (0.0048 mol) and sodium borohydride (5.4 g, 0.14 mol) in 100 mL anhydrous ethanol was refluxed for overnight (12 h). The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was concentrated on rotavapor. The residue was diluted with DCM, washed with saturated aqueous NaHCO3 solution (25 mL×2) and water (25 mL), dried over sodium sulphate (Na2SO4) and evaporated under reduced pressure to give 3-(4-(methoxyphenyl)piperazin-1-yl)propan-1-ol (21a) which was purified by silica gel column chromatography using 0-5% gradient of ethyl acetate and methanol. White solid, 0.6 g (50%). 1H NMR (400 MHz, CDCl3): δ 1.75 (quintet, J=5.2 Hz, 2H); 2.69 (t, J=6.0 Hz, 2H), 2.74 (broad s, 4H); 3.08 (broad s, 4H); 3.82 (t, J=5.2 Hz, 2H); 3.85 (s, 3H); 5.35 (broad s, 1H); 6.84-6.86 (m, 1H); 6.90-6.93 (m, 2H); 6.97-7.02 (m, 1H). MS (ESI): m/z=251.40 (M+H+).
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0.0048 mol
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5.4 g
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100 mL
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Synthesis routes and methods II

Procedure details

46 g of 1-(2-methoxyphenyl)-piperazin and 24.5 g of trimethylene chlorohydrine are dissolved in 200 ml of ethanol, and 25 g of potassium carbonate are added to the solution. The mixture is refluxed for 30 hours, thereafter it is cooled to 0° C, diluted with 50 ml of ethyl ether, filtered, and the filtrate is evaporated. The residue is dissolved in 100 ml of 50° C benzene, the solution is cooled to 0° C, and allowed to stand for 10 hours. The separated crystals are filtered off and dried. 46 g (77%) of 3-[4-(2-methoxyphenyl)-piperazine-1-yl]-1-hydroxy-propane are obtained; m.p.: 92°-93° C.
Quantity
46 g
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24.5 g
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reactant
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200 mL
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solvent
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25 g
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reactant
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propan-1-ol (29A) is prepared as described for 28A from 3-chloro-propan-1-ol with acetone as solvent and under addition of 1.66 g (10 mmol) potassium iodide. The mixture is heated to reflux.
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0 (± 1) mol
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0 (± 1) mol
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1.66 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 3-bromopropanol (10.5 mL, 116 mmol), 1-(2-methoxyphenyl)piperazine (21 g, 109.23 mmol), sodium iodide (16.4 g, 109 mmol), potassium carbonate (38 g, 275 mmol) in 300 mL of acetonitrile was heated at reflux for 3 hours. The mixture was cooled and filtered. The filtrate was washed with saturated sodium chloride, dried (MgSO4) and concentrated. The residue was purified by column chromatography eluting with 5% methanol/methylene chloride. Product fractions were combined and concentrated to give 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (24.5 g, 97.86 mmol), m.p. 88°-89° C.
Quantity
10.5 mL
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reactant
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21 g
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reactant
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16.4 g
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reactant
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38 g
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reactant
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300 mL
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solvent
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